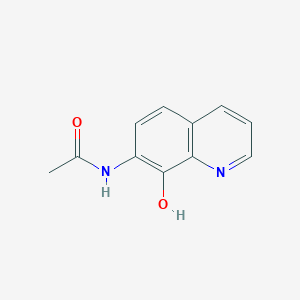

N-(8-hydroxyquinolin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(8-hydroxyquinolin-7-yl)acetamide is a quinoline derivative featuring an acetamide group (-NHCOCH₃) at the 7-position and a hydroxyl group (-OH) at the 8-position of the quinoline ring. Quinoline derivatives are known for antimicrobial, anticancer, and metal-chelating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-7-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(8-hydroxyquinolin-7-yl)acetamide is a chemical compound with the molecular formula C11H10N2O2 . While the search results do not provide specific applications and documented case studies for this compound, they do provide information on related compounds and their applications, which can help infer potential uses of this compound.

8-Hydroxyquinoline and Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have attracted the attention of chemists, medicinal chemists, and health science professionals . Several prescribed drugs incorporate the 8-HQ group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

8-HQ and its derivatives have a wide range of pharmacological applications :

- Iron-chelators for neuroprotection

- Anticancer agents

- Inhibitors of 2OG-dependent enzymes

- Chelators of metalloproteins

- Anti-HIV agents

- Antifungal agents

- Antileishmanial agents

- Antischistosomal agents

- Mycobacterium tuberculosis inhibitors

- Botulinum neurotoxin inhibitors

Furthermore, these compounds are used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions .

Synthesis and Biological Activity of 8-HQ Derivatives

Recent research has focused on the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .

N-(3-nitrophenyl)quinoline-2-carboxamide, an 8-HQ derivative, showed antiviral activity, with the antiviral activity influenced by increasing the electron-withdrawing properties of substituents on the anilide ring and positively influenced by increasing lipophilicity . Di- and tri-substituted derivatives (R = 3,4-Cl, 3,4,5-Cl, 3-Cl-2-F, and 2,4-NO2) showed higher inhibition of H5N1 growth and simultaneous low cytotoxicity .

8-HQ derivatives have also shown antibacterial activity. 8-HQ naphthalene analogs were more active, possibly due to the ring nitrogen, which may increase the polarity and water solubility of the compounds—factors that are required for antibacterial activity .

8-Aminoquinoline-Melatonin Hybrids

8-aminoquinoline-melatonin hybrids can serve as lead molecules in the further development of new multi-functional anti-AD agents . Combining 8-aminoquinoline with melatonin and introducing an effective pharmacophore of rivastigmine can produce a synergistic effect in treating Alzheimer's Disease (AD) . These hybrids can act as inhibitors of AChE and BuChE, copper ion chelating agents, and inhibitors of Aβ aggregation. They also exhibit neuroprotective activity against glutamate-induced cytotoxicity .

8-Hydroxyquinoline Thioamide

8-hydroxyquinoline thioamide compounds can be used as mercury ions-selective chemodosimeters with high detection sensitivity to mercury ions .

Mechanism of Action

The mechanism of action of N-(8-hydroxyquinolin-7-yl)acetamide involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can form stable complexes with metal ions, inhibiting their availability for essential cellular functions. This chelation mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can interfere with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

N-(8-hydroxyquinolin-5-yl)acetamide ()

- Structure : Acetamide at the 5-position and hydroxyl at the 8-position.

- Properties : Molecular formula C₁₁H₁₀N₂O₂, SMILES

CC(=O)Nc1ccc(O)c2ncccc12. - Key Difference: The acetamide group’s position (5 vs. 7) significantly impacts electronic distribution and biological activity. Position 7 in quinoline derivatives is often associated with enhanced metal-binding capacity due to proximity to the hydroxyl group .

2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide ()

- Structure : Bromine atoms at positions 5 and 7, with an acetamide-linked methoxyphenyl group via an oxygen bridge at position 8.

- Activity : Bromination enhances lipophilicity and antibacterial efficacy. The oxygen bridge alters binding kinetics compared to direct acetamide attachment .

2-Chloro-N-((5-chloro-8-hydroxyquinolin-7-yl)methyl)acetamide ()

- Structure : Chlorine atoms at positions 5 and 8, with an acetamide group on a methyl side chain at position 7.

- Properties : Molecular weight 285.13, formula C₁₂H₁₀Cl₂N₂O₂. The methylene spacer may reduce steric hindrance, improving interaction with biological targets .

Functional Group Variations

N-Substituted Acetamides ()

- Examples :

- N-(4-hydroxyphenyl)acetamide (Paracetamol) : Analgesic activity via COX inhibition.

- N-(3-methylbutyl)acetamide : Pheromone activity in wasps, attracting specific species.

- Comparison: The hydroxyquinoline backbone in N-(8-hydroxyquinolin-7-yl)acetamide introduces metal-chelating and antimicrobial properties absent in simpler aryl acetamides .

Tetrahydroisoquinoline Acetamides ()

- Examples: Compound 7c: 96% yield, m.p. 214–215°C, anticancer activity via DHFR and CDK2 inhibition. Compound 8a: 96% yield, m.p. 260°C, enhanced solubility due to dimethylamino groups.

- Comparison: While these compounds share acetamide functionalities, the tetrahydroisoquinoline core provides rigidity and distinct binding modes compared to planar quinoline derivatives .

Antimicrobial Activity

- Hydroxyquinoline Derivatives: Metal complexes (e.g., with Zn²⁺ or Cu²⁺) disrupt microbial membranes. The 8-hydroxy group is critical for chelation .

- This compound: Hypothesized to exhibit enhanced activity due to acetamide-electron withdrawal effects, but direct data are lacking.

Data Tables

Table 1: Structural and Physical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(8-hydroxyquinolin-7-yl)acetamide, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling 8-hydroxyquinoline-7-amine with acetylating agents like acetic anhydride. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent oxidation. Post-synthesis, purity validation requires techniques such as:

- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, referencing NIST spectral databases for acetamide derivatives .

- Mass Spectrometry (MS) for molecular weight confirmation, as demonstrated in studies of similar quinoline-acetamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : To identify π→π* and n→π* transitions in the quinoline moiety, with absorption peaks typically between 250–350 nm .

- Fluorescence Spectroscopy : To evaluate emission properties if the compound is functionalized as a probe (e.g., λex ~ 350 nm, λem ~ 450 nm) .

- Infrared (IR) Spectroscopy : To confirm amide C=O stretching (~1650 cm⁻¹) and O–H vibrations (~3200 cm⁻¹) from the hydroxyquinoline group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the fluorescence properties of this compound derivatives?

- Methodological Answer :

- Probe Design : Introduce electron-donating/withdrawing groups at the quinoline C-5 or acetamide N-position to modulate fluorescence quantum yield.

- Experimental Setup : Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Compare data with computational models (e.g., TD-DFT) to correlate structure-emission relationships .

- Validation : Cross-reference results with systematic reviews of 8-amidoquinoline derivatives, ensuring adherence to inclusion/exclusion criteria for meta-analysis .

Q. What strategies resolve discrepancies in spectroscopic data when analyzing substituted acetamides?

- Methodological Answer :

- Data Triangulation : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT for optimizing molecular geometries) to validate conflicting spectral assignments .

- Systematic Review Protocols : Apply dual-reviewer screening (as in ) to minimize bias. Discrepancies in fluorescence quantum yields, for example, may arise from solvent polarity effects—replicate experiments under controlled conditions (e.g., anhydrous DMSO vs. aqueous buffers) .

Q. How can X-ray crystallography determine the crystal structure of this compound derivatives?

- Methodological Answer :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to grow single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution diffraction. Refinement software (e.g., SHELX) can resolve bond angles and hydrogen-bonding networks, as shown in studies of N-methyl-N-phenylquinoline acetamides .

- Validation : Compare experimental bond lengths with NIST’s crystallographic databases for acetamide analogs .

Q. What computational methods predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- Molecular Modeling : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict metal-binding sites (e.g., quinoline O/N and amide O).

- Thermodynamic Analysis : Apply reaction thermochemistry data (e.g., Gibbs free energy changes) to assess stability of metal complexes, referencing NIST’s thermochemical datasets .

- Experimental Correlation : Validate predictions with spectroscopic titration (e.g., UV-Vis for metal-ligand charge transfer bands) .

Q. Notes on Evidence Utilization

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(8-hydroxyquinolin-7-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)13-9-5-4-8-3-2-6-12-10(8)11(9)15/h2-6,15H,1H3,(H,13,14) |

InChI Key |

BIELRUGHIWSBGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.